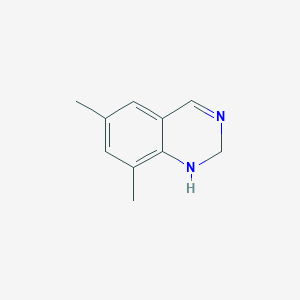

6,8-Dimethyl-1,2-dihydroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethyl-1,2-dihydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-3-8(2)10-9(4-7)5-11-6-12-10/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZVLHATRQZUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=NCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the Dihydroquinazoline Scaffold in Academic Research

The dihydroquinazoline (B8668462) scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This term, first introduced by Evans et al. in 1988, describes molecular frameworks that can bind to a variety of biological receptors, making them valuable starting points for drug discovery. rsc.org Dihydroquinazolines, which are benzannulated analogues of cyclic amidines, are of significant pharmacological interest. beilstein-journals.org Their derivatives have been investigated for a wide range of biological activities, including:

Antimicrobial and antifungal properties. beilstein-journals.org

Selective T-type calcium channel blockers. beilstein-journals.orgnih.gov

Inhibitors of β-secretase, a key target in Alzheimer's disease research. beilstein-journals.org

Inhibitors of trypanothione (B104310) reductase, an essential enzyme in the parasite Trypanosoma brucei. beilstein-journals.org

Anticancer agents. mdpi.comnih.gov

Antimalarial agents that target PfATP4. acs.org

The versatility of the dihydroquinazoline core allows medicinal chemists to synthesize diverse libraries of compounds for screening against various biological targets. rsc.org The 2,3-dihydroquinazolin-4(1H)-one (DHQ) subtype, in particular, is a core component in numerous biologically active compounds and has been the subject of extensive synthetic and biological evaluation. nih.govrsc.orgresearchgate.netrsc.org The development of green and efficient synthetic methodologies for these scaffolds continues to be an active area of research to unlock their full therapeutic potential. rsc.orgresearchgate.net

Historical Perspective of Quinazoline and Dihydroquinazoline Synthesis and Exploration

The history of quinazoline (B50416) chemistry dates back to 1869, when Griess first prepared a quinazoline derivative from anthranilic acid and cyanogen. nih.govarabjchem.org A pivotal moment in the synthesis of the reduced forms came in 1903, when Gabriel synthesized a dihydroquinazoline (B8668462) by the reduction of o-nitrobenzylamine to o-aminobenzylamine, followed by condensation with formic acid. researchgate.net

Over the decades, numerous synthetic methods have been developed for both quinazolines and their dihydro counterparts. Early methods, such as the Niementowski reaction which involves heating anthranilic acid analogues with amides, often required harsh conditions like high temperatures. arabjchem.orgnih.gov

Modern synthetic chemistry has introduced a variety of more efficient and milder techniques. These include:

Microwave-assisted synthesis: This method significantly reduces reaction times and can lead to higher yields under solvent- and catalyst-free conditions. nih.govrsc.org

Rearrangement of indazolium salts: A convenient method for preparing 1,2-dihydroquinazolines involves the base-induced rearrangement of 2-benzyl indazolium salts. organic-chemistry.orgnih.gov

Multicomponent reactions (MCRs): These reactions are highly efficient, allowing for the synthesis of complex molecules in a single step from three or more reactants, with high atom economy. openmedicinalchemistryjournal.com

Solid-phase synthesis: This technique facilitates the preparation of libraries of dihydroquinazoline derivatives for high-throughput screening. mdpi.comnih.gov

Metal-catalyzed reactions: Transition metals like ruthenium and palladium have been used to catalyze the formation of the quinazoline ring system through various coupling and cyclization strategies. arabjchem.orgresearchgate.net

The evolution of these synthetic strategies reflects a continuous effort to create more diverse and complex dihydroquinazoline derivatives in a more environmentally friendly and efficient manner. rsc.orgnih.gov

Rationales for Investigating 6,8 Dimethyl 1,2 Dihydroquinazoline Architectures

Classical and Contemporary Synthetic Strategies for Dihydroquinazolines

The formation of the 1,2-dihydroquinazoline scaffold can be achieved through various synthetic routes, ranging from traditional multi-step procedures to more efficient one-pot multicomponent reactions.

Multi-Step Approaches to 1,2-Dihydroquinazoline Core Structures

Classical syntheses of 1,2-dihydroquinazolines often involve the sequential construction of the heterocyclic ring from appropriately functionalized aromatic precursors. A common strategy begins with ortho-substituted anilines, such as 2-aminobenzaldehydes or 2-aminobenzophenones.

One established multi-step approach involves the reaction of a 2-aminobenzophenone (B122507) with an aldehyde in the presence of a source of ammonia (B1221849), often under microwave irradiation, to yield 2,4-disubstituted-1,2-dihydroquinazolines. This method, while effective, can sometimes lead to the formation of the corresponding fully aromatized quinazoline (B50416) as a minor byproduct. nih.gov

Another multi-step route utilizes the rearrangement of indazolium salts. This method provides a convenient pathway to 1,2-dihydroquinazolines through the cleavage of a nitrogen-nitrogen bond, followed by an intramolecular cyclization. The reaction is typically initiated by the deprotonation of a 2-benzyl group on the indazolium salt. researchgate.netnih.gov

Solid-phase synthesis has also been employed to create libraries of dihydroquinazolin-2(1H)-one derivatives. These methods often start with a resin-bound amino acid amide and proceed through a series of reactions to build the heterocyclic core, allowing for the generation of diverse structures. mdpi.com

One-Pot Multicomponent Reaction Protocols for Dihydroquinazoline Synthesis

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of dihydroquinazoline derivatives.

A notable example is the three-component reaction of an isatoic anhydride (B1165640), a primary amine, and an aldehyde. This reaction, often catalyzed by a solid acid catalyst like sulfamic acid under solvent-free conditions, provides a green and efficient route to 2,3-dihydroquinazolin-4(1H)-ones. rsc.org Similarly, catalysts like aluminum phosphate (B84403) have been used for the cyclocondensation of isatoic anhydride, primary amines (or ammonium (B1175870) salts), and aldehydes under thermal, solvent-free conditions to produce excellent yields of the corresponding quinazolinone derivatives. nih.govgoogle.com

Another powerful MCR involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. This domino reaction leads to the formation of diversely substituted 3,4-dihydroquinazolines through the formation of multiple carbon-nitrogen bonds in a single pot. frontiersin.orgderpharmachemica.com Furthermore, a triflic anhydride-mediated three-component tandem reaction of amides, aldehydes, and amines has been developed, which proceeds via a Pictet-Spengler-like annulation to afford 3,4-dihydroquinazolines in good yields. ontosight.ai

The following table summarizes various one-pot multicomponent reactions for the synthesis of dihydroquinazoline analogues:

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Isatoic anhydride, primary amine, aldehyde | Sulfamic acid | 2,3-Dihydroquinazolin-4(1H)-one | rsc.org |

| Isatoic anhydride, primary amine/ammonium salt, aldehyde | Aluminum phosphate | 2,3-Dihydroquinazolin-4(1H)-one | nih.govgoogle.com |

| Arenediazonium salt, nitrile, bifunctional aniline | None | 3,4-Dihydroquinazoline | frontiersin.orgderpharmachemica.com |

| Amide, aldehyde, amine | Triflic anhydride | 3,4-Dihydroquinazoline | ontosight.ai |

| 2-Aminobenzophenone, aldehyde, urea | Microwave irradiation | 2,4-Disubstituted-1,2-dihydroquinazoline | nih.gov |

Cyclocondensation Reactions in Dihydroquinazoline Formation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including dihydroquinazolines. These reactions typically involve the intramolecular or intermolecular condensation of two or more functional groups to form the heterocyclic ring.

A common and direct method is the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone with an aldehyde or ketone in the presence of ammonia or an ammonium salt. This reaction can be catalyzed by various agents, including ionic liquids, which can act as both the catalyst and the solvent. For instance, the reaction of 2-aminobenzamide (B116534) with aromatic aldehydes catalyzed by 5-sulfosalicylic acid in an ethanol-water system provides an efficient and green route to 2,3-dihydroquinazolinone derivatives. rsc.org

The cyclocondensation of anthranilamide with aldehydes can also be effectively catalyzed by gallium-containing MCM-22 zeolite materials, leading to high yields of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This highlights the utility of heterogeneous catalysts in simplifying product purification and catalyst recycling.

Targeted Synthesis of 6,8-Dimethylated Dihydroquinazolines

The synthesis of the specific target molecule, this compound, requires careful consideration of precursor design and regioselective functionalization to ensure the correct placement of the methyl groups on the aromatic ring.

Regioselective Functionalization for Methyl Group Introduction

Achieving the desired 6,8-dimethyl substitution pattern necessitates starting with a precursor that already contains these methyl groups in the correct positions or employing a regioselective methylation strategy on a pre-formed quinazoline or dihydroquinazoline ring.

The direct methylation of a quinazoline or dihydroquinazoline ring can be challenging due to the presence of multiple reactive sites. The outcome of such reactions is highly dependent on the nature of the alkylating agent, the solvent, and the temperature, and can lead to a mixture of N- and C-methylated products. zienjournals.com For instance, regioselective lithiation directed by a quinazolinone group has been used to functionalize the adjacent quinoline (B57606) ring, suggesting that directed metallation could be a potential strategy for regioselective C-H functionalization. nih.gov

A more reliable approach involves starting with a pre-functionalized aromatic compound. For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot process starting from 2-amino-3-methylbenzoic acid, demonstrating that sequential functionalization of the aniline ring is a viable strategy. sioc-journal.cn This suggests that a similar approach could be used to introduce methyl groups at the desired positions.

Precursor Design and Reactant Selection for 6,8-Dimethyl Substitution

The most straightforward strategy for the synthesis of this compound involves the use of a precursor that already contains the 3,5-dimethylaniline (B87155) core. A key precursor for this approach would be 2-amino-3,5-dimethylbenzaldehyde (B1500763) .

While the direct synthesis of 2-amino-3,5-dimethylbenzaldehyde is not widely reported, a plausible synthetic route can be envisioned starting from the commercially available 3,5-dimethylaniline. This could involve a formylation reaction to introduce the aldehyde group, followed by nitration and subsequent reduction of the nitro group to an amine. The regioselectivity of these steps would be crucial.

Alternatively, the synthesis of the related 4-amino-3,5-dimethylbenzaldehyde has been described. This involves the nitration of 3,5-dimethylbenzaldehyde (B1265933) followed by the reduction of the resulting nitro group. smolecule.com Although the amino group is at the 4-position in this precursor, it highlights a viable method for functionalizing the 3,5-dimethylphenyl ring.

Once the key precursor, 2-amino-3,5-dimethylbenzaldehyde, is obtained, it can be subjected to various cyclocondensation or multicomponent reactions as described in section 2.1 to form the desired this compound. For example, a cyclocondensation with an aldehyde and ammonia or an ammonium salt would be a direct route.

The following table outlines a proposed synthetic pathway for this compound:

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Formylation | 3,5-Dimethylaniline | e.g., Vilsmeier-Haack reaction (POCl₃, DMF) | 4-Amino-2,6-dimethylbenzaldehyde |

| 2 | Nitration | 4-Amino-2,6-dimethylbenzaldehyde | HNO₃, H₂SO₄ | 4-Amino-2,6-dimethyl-3-nitrobenzaldehyde |

| 3 | Reduction of Nitro Group | 4-Amino-2,6-dimethyl-3-nitrobenzaldehyde | e.g., SnCl₂, HCl or Catalytic Hydrogenation | 2,4-Diamino-3,5-dimethylbenzaldehyde |

| 4 | Cyclocondensation | 2,4-Diamino-3,5-dimethylbenzaldehyde | Aldehyde (R-CHO), NH₄OAc | This compound derivative |

Note: This is a proposed pathway and would require experimental validation and optimization.

The selection of the aldehyde in the final cyclocondensation step would determine the substituent at the 2-position of the resulting this compound.

Catalytic Approaches in Dihydroquinazoline Synthesis

The development of catalytic systems has revolutionized the synthesis of dihydroquinazolines, offering pathways with enhanced efficiency, selectivity, and sustainability.

Organocatalysis in Dihydroquinazoline Ring Formation

Organocatalysis has emerged as a powerful tool for the synthesis of dihydroquinazolinones, providing a metal-free alternative that often operates under mild conditions. tandfonline.com Various organic molecules have been successfully employed to catalyze the condensation reactions that form the core dihydroquinazoline structure.

For instance, thiamine (B1217682) hydrochloride (Vitamin B1) has been utilized as a cost-effective and green catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and various aldehydes or ketones in water. tandfonline.com This method boasts high yields, short reaction times, and the reusability of the catalyst for up to three cycles. tandfonline.com Another approach employs squaric acid as an efficient organocatalyst for the one-pot, three-component coupling of aldehydes, amines, and isatoic anhydride under reflux conditions. dergipark.org.tr This method avoids the need for bases, metal catalysts, or Lewis acids. dergipark.org.tr

Chiral organocatalysts have also been developed to achieve the enantioselective synthesis of dihydroquinazolinone derivatives. rsc.org The use of a chiral phosphoric acid catalyst in the asymmetric condensation of 2-aminobenzamide with a range of aldehydes has yielded 2,3-dihydroquinazolinones in excellent yields and with high enantiomeric excess. rsc.org Research has shown that the position of substituents on the aromatic aldehyde can significantly influence the enantioselectivity of the reaction. rsc.org L-proline has also been used as a catalyst in the synthesis of 2,3-dihydroquinazoline-4(1H)-ones from isatoic anhydride, aldehydes, and amines or ammonium acetate (B1210297) in water with microwave irradiation. rsc.org

Furthermore, citric acid has been employed as a catalyst in the three-component synthesis of (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4(1H)-ones. preprints.org The reaction of isatoic anhydride, anilines, and cinnamaldehydes in methanol (B129727) with citric acid at 60 °C produces the desired dihydroquinazolinones. preprints.org

| Catalyst | Reactants | Solvent | Key Advantages |

| Thiamine Hydrochloride (VB1) | Anthranilamide, Aldehydes/Ketones | Water | Cost-effective, green, reusable catalyst. tandfonline.com |

| Squaric Acid | Isatoic anhydride, Aldehydes, Amines | Water | Avoids metal catalysts, easy product isolation. dergipark.org.tr |

| Chiral Phosphoric Acid | 2-Aminobenzamide, Aldehydes | Methanol | High enantioselectivity. rsc.org |

| L-proline | Isatoic anhydride, Aldehydes, Amines | Water (Microwave) | Good yields. rsc.org |

| Citric Acid | Isatoic anhydride, Anilines, Cinnamaldehydes | Methanol | Cost-effective, sustainable conditions. preprints.org |

Metal-Catalyzed Processes for Dihydroquinazoline Synthesis

Metal-catalyzed reactions are a cornerstone in the synthesis of quinazoline derivatives, offering high yields and the ability to recycle catalysts. researchgate.net A variety of metals, including copper, iron, and scandium, have been employed to facilitate the construction of the dihydroquinazoline ring system. mdpi.comorganic-chemistry.orgfrontiersin.org

Copper catalysis has been demonstrated in a one-pot, three-component reaction for the synthesis of quinazolines from (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) (CAN). mdpi.com More specifically for dihydroquinazolines, a copper-catalyzed one-pot reaction of 2-nitrobenzonitriles and various carbonyl compounds using diboronic acid as a reductant has been developed to produce 2,3-dihydroquinazolin-4(1H)-ones under mild conditions. organic-chemistry.org

Iron catalysts, such as FeBr2, have been used in the synthesis of 2-aryl/heteroaryl quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic oxidation. frontiersin.org Another iron-catalyzed method involves the reaction of 2-alkylamino benzonitriles with Grignard reagents to form ketimine species, which then cyclize to quinazolines. frontiersin.org

Scandium(III)-inda-pybox complexes have been utilized as catalysts in an enantioselective synthesis of 2,3-dihydroquinazolinones through a metal-catalyzed asymmetric intramolecular amidation of an imine. organic-chemistry.org Additionally, a palladium(II)-catalyzed cascade annulation of o-aminobenzoic acids with carbon monoxide, amines, and aldehydes provides a route to N3-substituted and N1,N3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org

| Metal Catalyst | Reactants | Key Features |

| Copper | 2-nitrobenzonitriles, Carbonyl compounds | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Iron | 2-aminobenzyl alcohols, Benzylamines | Aerobic oxidation. frontiersin.org |

| Scandium | - | Enantioselective synthesis via intramolecular amidation. organic-chemistry.org |

| Palladium | o-aminobenzoic acids, CO, Amines, Aldehydes | High step economy, broad substrate scope. organic-chemistry.org |

Heterogeneous Catalysis in Dihydroquinazoline Preparation

Heterogeneous catalysts are gaining prominence in dihydroquinazoline synthesis due to their ease of separation from the reaction mixture, reusability, and contribution to more environmentally friendly processes. tandfonline.comsapub.org

A variety of solid-supported catalysts have been developed. For example, KCC-1/Pr-SO3H, a sulfonic acid-functionalized silica (B1680970) nanocatalyst, has been shown to be highly efficient for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.com This catalyst is easily recyclable and maintains its activity over several cycles. tandfonline.com Similarly, MCM-41-SO3H, another sulfonic acid-functionalized mesoporous silica, has been used for the synthesis of 2-aryl-substituted 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions. tandfonline.com

Clay-based catalysts, such as montmorillonite-KSF, have also proven effective. tandfonline.com They have been used for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an amine or ammonium acetate, and an aldehyde under solvent-free conditions. tandfonline.com Clays offer the advantages of being low-cost and reusable. sapub.org

Other notable heterogeneous catalysts include:

NiFe–Fe2O3 nanorods: These have been used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water, demonstrating high efficiency and recyclability. rsc.org

[Cu(3-hydroxy-2-naphtoate)2]·4H2O complex: This reusable catalyst has been employed for the synthesis of 2,3-dihydroquinazoline-4(1H)-one derivatives under solvent-free conditions. inorgchemres.org

Hydroxyapatite (B223615) nanoparticles (HAP NPs): These have been utilized as a green and efficient catalyst for the three-component, one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. tandfonline.com

Cobalt-Carbon Nanotubes (Co-CNTs): These have been reported as recoverable catalysts for the heterocyclization of o-aminobenzamide with various aldehydes. academie-sciences.fr

Reverse zinc oxide micelles: These have acted as nanoreactors for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. frontiersin.org

| Heterogeneous Catalyst | Reaction Type | Key Advantages |

| KCC-1/Pr-SO3H | One-pot, three-component | High efficiency, recyclability. tandfonline.com |

| Montmorillonite-KSF Clay | One-pot, three-component | Low cost, reusable, solvent-free conditions. tandfonline.com |

| NiFe–Fe2O3 Nanorods | - | High efficiency, recyclable, synthesis in water. rsc.org |

| [Cu(3-hydroxy-2-naphtoate)2]·4H2O | - | Reusable, solvent-free conditions. inorgchemres.org |

Green Chemistry Principles in Dihydroquinazoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dihydroquinazolines, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminates the environmental and economic issues associated with solvent use. tandfonline.comacs.org Mechanochemical methods, such as grinding in a mortar and pestle or ball milling, have been successfully applied to the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. acs.orgacs.org For instance, using p-toluenesulfonic acid (p-TSA) as a catalyst, these solvent-free methods provide rapid, energy-efficient, and scalable routes to the desired products. acs.orgacs.org

Several heterogeneous catalysts are also effective under solvent-free conditions. As mentioned previously, montmorillonite-KSF clay and the [Cu(3-hydroxy-2-naphtoate)2]·4H2O complex have been used to catalyze the synthesis of dihydroquinazolinones without the need for a solvent. tandfonline.cominorgchemres.org Nanocatalysts, such as UiO-66-NH2-MOF@COF, have also been employed in solvent-free condensations of aldehydes with isatoic anhydride and anilines or ammonium acetate to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net

Environmentally Benign Oxidants and Reagents

The use of environmentally benign oxidants and reagents is another key aspect of greening dihydroquinazoline synthesis. Hydrogen peroxide (H2O2) is a widely used green oxidant. researchgate.net For example, an H2O2-tungstate system has been used for the environmentally benign oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides at room temperature. researchgate.net

The development of metal-free oxidation systems is also a significant step forward. A novel method utilizes 4,6-dihydroxysalicylic acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant. nih.gov This system, assisted by a catalytic amount of BF3‧Et2O, leads to the efficient synthesis of 2-arylquinazolines with excellent atom economy. nih.gov

The use of water as a green solvent is another important strategy. frontiersin.org As seen with catalysts like thiamine hydrochloride and hydroxyapatite nanoparticles, conducting reactions in aqueous media avoids the use of volatile and often toxic organic solvents. tandfonline.comtandfonline.com

Nucleophilic and Electrophilic Reactions of the Dihydroquinazoline Ring

The chemical behavior of the quinazoline ring system is significantly influenced by the presence of a fused benzene (B151609) ring, which alters the properties of the pyrimidine (B1678525) ring. nih.gov The two nitrogen atoms in the quinazoline nucleus are not equivalent, leading to a marked polarization of the 3,4-double bond in the fully aromatic system. nih.gov In the case of this compound, the reactivity is further modulated by the dihydro nature of the pyrimidine ring and the electron-donating effects of the methyl groups.

Nucleophilic Reactions: The dihydroquinazoline ring, particularly at the C4 position, is susceptible to nucleophilic attack. This reactivity is attributed to the influence of the adjacent nitrogen atom (N3). mdpi.com For instance, the synthesis of 3,4-dihydroquinazolines can proceed through an intramolecular aza-Michael reaction, where a nucleophilic amino group attacks an electrophilic center, leading to the formation of the heterocyclic ring. acs.org Furthermore, nucleophilic substitution reactions are known to occur in the broader quinazoline class, such as the displacement of leaving groups at the C4 position by nucleophiles like sodamide and hydrazine. nih.gov

Electrophilic Reactions: While the pyrimidine ring in quinazoline is generally considered electron-deficient, making electrophilic substitution on this ring uncommon, the benzene portion of the molecule can undergo such reactions. thieme-connect.de However, these reactions often require forcing conditions due to the electron-withdrawing nature of the heterocyclic part. thieme-connect.de In the 6,8-dimethylated system, the electron-donating methyl groups at these positions would be expected to activate the benzene ring towards electrophilic attack, although specific studies on this system are limited. The most common electrophilic substitution on the parent quinazoline is nitration, which typically yields the 6-nitro derivative. thieme-connect.de

Modifications at the Nitrogen Atoms (N1, N3)

The nitrogen atoms within the this compound ring are key sites for derivatization, allowing for the introduction of a wide variety of substituents. Alkylation and acylation are common strategies to modify these positions.

Research has shown that methylation of 3,4-dihydroquinazolines using an excess of dimethyl sulfate (B86663) results in the alkylation of both nitrogen atoms. researchgate.net This indicates that both N1 and N3 are sufficiently nucleophilic to react with alkylating agents. The specific products and regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the dihydroquinazoline core.

In a broader context of heterocyclic chemistry, N-alkylation is a fundamental transformation. For dihydroquinazolines, this can be achieved using various alkyl halides or other electrophilic alkyl sources in the presence of a base. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides to introduce carbonyl functionalities, which can further serve as handles for more complex molecular architectures. The presence of the 6,8-dimethyl groups is not expected to sterically hinder reactions at the nitrogen atoms, allowing for a wide range of modifications.

Substituent Effects on Reactivity and Selectivity in 6,8-Dimethylated Systems

The nature and position of substituents have a profound impact on the reactivity and selectivity of chemical transformations involving the quinazoline scaffold. nih.gov In this compound, the two methyl groups on the benzene ring play a significant role. As electron-donating groups, they increase the electron density of the aromatic ring, which can influence the rates and outcomes of reactions involving this part of the molecule.

The reactivity of the pyrimidine portion of the ring is also subject to substituent effects. For example, the presence of different groups on the nitrogen or carbon atoms of the dihydroquinazoline ring can influence the ease of oxidation to the corresponding quinazolinone or fully aromatic quinazoline.

A notable example of selectivity is the enhanced reactivity of the C4 position in the quinazoline ring system towards nucleophilic attack, an observation attributed to the α-nitrogen effect. mdpi.com This inherent reactivity allows for selective functionalization at this position. In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling of halogenated quinazolinones, the reactivity of different halogen substituents can be exploited for selective derivatization. For instance, in 6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, both bromine atoms can be substituted with aryl groups, demonstrating the accessibility of these positions for modification. mdpi.com

The table below summarizes the effect of substituents on the reactivity of the quinazoline ring, based on general observations in the literature.

| Position | Substituent Effect | Resulting Reactivity | Reference |

| C6, C8 | Electron-donating (e.g., -CH₃) | Increased electron density on the benzene ring | nih.gov |

| C4 | α-Nitrogen effect | Increased susceptibility to nucleophilic attack | mdpi.com |

| N/A | Electron-withdrawing groups on alkene moiety in precursors | Tolerated in the synthesis of 3,4-dihydroquinazolines | acs.org |

| N/A | Electron-donating substituents in aldehyde precursors | Higher yields in the synthesis of 1,2-dihydroquinazolines | researchgate.net |

Derivatization at the Dihydroquinazoline Carbon Skeleton (C2, C4)

Functionalization of the carbon skeleton of this compound, particularly at the C2 and C4 positions, provides a direct route to novel analogs. A variety of synthetic methods have been developed to introduce diverse substituents at these positions.

One of the most powerful methods for C-C bond formation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This has been successfully applied to 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, where both the C6 and C8 positions were arylated in good yields. mdpi.com This demonstrates that after initial halogenation, these positions in the dimethylated system are amenable to further derivatization.

The C4 position is also a key site for modification. For example, rhodium-catalyzed arylation has been shown to be effective for 3,4-dihydroquinazolines, allowing for the introduction of aryl groups. nih.gov Additionally, the synthesis of various 3,4-dihydroquinazolines often involves the introduction of a substituent at the C4 position, which is derived from the carbonyl component in the initial cyclization reaction. acs.org

Derivatization at the C2 position is also well-documented. Spiro 2,3-dihydroquinazolin-4(1H)-ones, which are formed from the condensation of 2-aminobenzamides with cyclic ketones, can undergo deconstructive functionalization. This process involves the cleavage of a C-C bond at the spiro center (C2 of the dihydroquinazoline) and subsequent cross-coupling, effectively installing a new functional group. nih.govrsc.org

The following table provides examples of derivatization reactions at the carbon skeleton of dihydroquinazoline systems.

| Position(s) | Reaction Type | Reactants | Product | Yield | Reference |

| C6, C8 | Suzuki-Miyaura Coupling | 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, arylboronic acids | 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones | 77-91% | mdpi.com |

| C2 | Deconstructive Cross-Coupling | Spiro 2,3-dihydroquinazolin-4(1H)-one, aryl bromide | Ring-opened/coupled product | up to 91% | nih.govrsc.org |

| C4 | Rhodium-catalyzed Arylation | 3,4-dihydroquinazoline, aryl halides | 4-Aryl-3,4-dihydroquinazoline | Moderate to good | nih.gov |

Heterocyclic Annulation and Fused Ring System Formation based on the this compound Scaffold

The this compound core can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing scaffold, are a key strategy in this regard.

For example, the synthesis of triazoloquinazolinones can be achieved through the reaction of appropriately substituted quinazolines with reagents that provide the necessary atoms for the triazole ring. nih.gov While specific examples starting from this compound are not detailed, the general principle of using functional groups on the dihydroquinazoline core to build new rings is a well-established synthetic approach.

Furthermore, intramolecular cyclization reactions can lead to the formation of fused ring systems. For instance, a fused tricyclic lactam containing a quinazoline ring was synthesized via the selective reduction of a nitro group followed by nucleophilic cyclization with a proximal ester moiety. acs.org This highlights how functional groups strategically placed on the dihydroquinazoline scaffold can be used to construct new fused rings. The synthesis of 6,7-dihydroindazole and 7,8-dihydroquinazoline derivatives from dihydro-9H-xanthene precursors also demonstrates the principle of forming fused heterocyclic systems through cyclocondensation reactions. researchgate.net

Synthesis of this compound-3-oxide Derivatives and Related N-Oxides

The oxidation of the nitrogen atoms in the dihydroquinazoline ring leads to the formation of N-oxides, which are themselves versatile intermediates for further chemical transformations. The synthesis of quinazoline 3-oxides can be achieved through the oxidation of the corresponding 1,2-dihydroquinazoline 3-oxides. mdpi.com

A variety of oxidizing agents have been employed for this transformation, including 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), active manganese oxide (MnO₂), and a hydrogen peroxide-tungstate system. mdpi.com For instance, a series of quinazoline 3-oxides substituted at various positions were synthesized in good to excellent yields by oxidizing the corresponding 1,2-dihydroquinazoline 3-oxides with activated MnO₂. mdpi.com

The initial 1,2-dihydroquinazoline 3-oxides can be prepared by the reaction of amino oximes with aldehydes. mdpi.com This two-step sequence—formation of the dihydroquinazoline 3-oxide followed by oxidation—provides a reliable route to quinazoline 3-oxides with diverse substitution patterns. While the specific synthesis of this compound-3-oxide is not explicitly described, the general methods reported in the literature would likely be applicable to this system.

The table below details the synthesis of quinazoline 3-oxides from their 1,2-dihydro precursors.

| Precursor | Oxidizing Agent | Product | Yield | Reference |

| 1,2-dihydroquinazoline 3-oxides | Activated MnO₂ | Quinazoline 3-oxides | 54-88% | mdpi.com |

| 2-Aminoacetophenone oxime analogue + butanedione monooxime | Acetic acid (cyclization) | Quinazoline 3-oxides | 60-75% | mdpi.com |

| Keto oxime | Zn(II)-catalyzed cyclocondensation | Quinazoline 3-oxide | 93% | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 6,8 Dimethyl 1,2 Dihydroquinazoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6,8-dimethyl-1,2-dihydroquinazoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal is indicative of its electronic environment. For example, the carbons of the methyl groups will resonate at high field, while the aromatic and heterocyclic ring carbons will appear at lower field. The carbonyl carbon in related quinazolinone structures, for instance, is typically observed at a very downfield chemical shift.

Detailed analysis of both ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound compounds. biointerfaceresearch.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

N-H stretching: The N-H bonds of the dihydroquinazoline (B8668462) ring typically exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. For example, a related dihydroquinazolinone derivative displayed an N-H stretching vibration at 3168 cm⁻¹. arabjchem.org

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are generally observed in the 2850-3100 cm⁻¹ range.

C=N stretching: The imine (C=N) bond within the heterocyclic ring often shows a characteristic absorption band between 1600 cm⁻¹ and 1690 cm⁻¹. A reported dihydroquinazolinone derivative showed a C=N stretch at 1632 cm⁻¹. arabjchem.org

C=C stretching: Aromatic C=C bond vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations can be found in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹.

By analyzing the presence and position of these characteristic absorption bands, IR spectroscopy provides valuable confirmation of the functional groups present in the synthesized this compound compounds. biointerfaceresearch.comrsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound derivatives. This information is crucial for confirming the elemental composition and structural features of the molecule.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. For instance, the ESI-MS spectrum of a synthesized N-(2,2-Dimethyl-1,2,3,8a-dihydroquinazolin-4(4aH)-ylidene)-6-nitrobenzo[d]thiazol-2-amine showed a molecular ion peak [M⁺] at m/z 355.82, which corresponds to its calculated molecular weight. arabjchem.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the analysis of the resulting fragment ions can help to confirm the connectivity of different parts of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the compound and its fragments. mdpi.comfrontiersin.org

X-ray Crystallography for Solid-State Structural Determination

For a this compound derivative, an X-ray crystal structure would reveal:

The exact geometry of the dihydroquinazoline ring system, including its planarity or any puckering.

The precise positions of the dimethyl groups on the aromatic ring.

The conformation of any substituents attached to the core structure.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure.

For example, the crystal structure of a related compound, 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile, revealed that the quinazoline (B50416) unit is nearly planar. nih.gov The molecules in the crystal were linked by weak C—H···N hydrogen bonds. Such detailed structural information is invaluable for understanding the molecule's properties and its potential interactions with biological targets.

Table 1: Example Crystallographic Data for a Related Quinazoline Derivative

| Parameter | Value |

| Compound | 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile |

| Formula | C₁₁H₉N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.0700 (14) |

| b (Å) | 13.441 (3) |

| c (Å) | 10.156 (2) |

| V (ų) | 965.1 (3) |

| Z | 4 |

| Data sourced from a study on 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile. nih.gov |

Advanced Spectroscopic Techniques for Elucidating Conformational and Electronic Properties

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the conformational and electronic properties of this compound derivatives. These properties are critical for understanding their reactivity and potential applications.

Advanced NMR Techniques: Two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing information about the molecule's preferred conformation in solution.

Computational Methods: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be employed to calculate theoretical NMR and IR spectra. biointerfaceresearch.com Comparing these theoretical spectra with experimental results can aid in the structural elucidation and provide a more detailed understanding of the molecule's electronic structure.

UV-Visible and Fluorescence Spectroscopy: These techniques are used to study the electronic absorption and emission properties of molecules. For quinazolinone derivatives, these studies can reveal information about intramolecular charge transfer (ICT) processes, which are influenced by the substituents on the quinazoline core and can be affected by the solvent environment. mdpi.com The electronic properties are crucial for applications in materials science, such as in the development of electroluminescent devices.

By integrating data from this comprehensive suite of spectroscopic and analytical techniques, a complete and detailed understanding of the structure, conformation, and electronic properties of this compound compounds can be achieved.

Computational and Theoretical Investigations of 6,8 Dimethyl 1,2 Dihydroquinazoline Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For dihydroquinazoline (B8668462) derivatives, DFT calculations, often at the B3LYP/6-31G* level of theory, are employed to optimize ground-state geometries and calculate various electronic properties. semanticscholar.org These properties include electron affinity, ionization potential, electronegativity (χ), energy gap (Egap), hardness (η), and softness (S), which are crucial for understanding the molecule's reactivity and potential interactions. semanticscholar.org

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's susceptibility to electrophilic and nucleophilic attacks. ekb.eg The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. ekb.eg Furthermore, Natural Bond Orbital (NBO) analysis is utilized to understand charge transfer and reactivity within the molecule. worldscientific.com These computational studies provide a theoretical foundation for predicting the behavior of these compounds in biological systems. semanticscholar.orgekb.egworldscientific.com

Table 1: Calculated Electronic Properties of Dihydroquinazoline Derivatives

| Property | Description |

|---|---|

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |

| Ionization Potential | The energy required to remove an electron from a gaseous atom or ion. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Energy Gap (Egap) | The difference in energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). |

| Hardness (η) | A measure of the resistance to change in electron distribution or charge transfer. |

This table is generated based on data from multiple sources. semanticscholar.orgresearchgate.net

Molecular Docking Studies on Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6,8-dimethyl-1,2-dihydroquinazoline derivatives, docking studies are instrumental in understanding their interactions with biological targets, such as enzymes. nih.govmdpi.com

For instance, docking studies on 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides have revealed that the presence of halogen atoms can increase hydrophobic interactions with enzymes, leading to enhanced inhibitory effects. nih.gov In another study, the binding modes of dihydroquinazolinone derivatives with the mycobacterial BioA enzyme were analyzed to understand their antitubercular activity. mdpi.com These studies often identify key amino acid residues involved in interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the ligand-enzyme complex. nih.govmdpi.comrsc.org

Table 2: Key Enzymes Targeted by Dihydroquinazoline Derivatives in Docking Studies

| Enzyme | Biological Role | Reference |

|---|---|---|

| α-Glucosidase | Involved in carbohydrate digestion; a target for anti-diabetic drugs. | nih.gov |

| α-Amylase | Also involved in carbohydrate digestion; another target for anti-diabetic drugs. | nih.gov |

| Mycobacterial BioA | An enzyme essential for biotin (B1667282) synthesis in Mycobacterium tuberculosis; a target for antitubercular agents. | mdpi.com |

| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine; a target for Alzheimer's disease therapies. | rsc.org |

| Butyrylcholinesterase (BuChE) | Similar to AChE, it hydrolyzes choline-based esters; also a target for Alzheimer's disease. | rsc.org |

| PARP10 | Involved in DNA repair and other cellular processes; a target for cancer therapy. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | A receptor tyrosine kinase involved in cell growth and proliferation; a target for anticancer drugs. | ijcce.ac.irnih.gov |

This table is generated based on data from multiple sources. nih.govmdpi.comrsc.orgnih.govijcce.ac.irnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Insights

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding mechanisms of ligands within their target proteins over time. For dihydroquinazoline derivatives, MD simulations have been used to study their interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org These simulations can reveal the stability of the ligand-protein complex and identify crucial interactions, such as π-π stacking with specific residues like Tyr332 in BuChE. rsc.org By calculating the binding free energy using methods like MM-PBSA, researchers can estimate the strength of the interaction between the compound and the enzyme. rsc.org

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are heavily utilized in deriving SAR for dihydroquinazoline derivatives. mdpi.com For example, in the case of 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, SAR analysis combined with molecular docking revealed that halogen substitution at the C-6 position and the nature of the 2-aryl group significantly enhance inhibitory effects against certain enzymes. nih.govmdpi.com Similarly, for other quinazolinone derivatives, SAR studies have shown that substitutions at positions 2, 6, and 8 are crucial for their biological activities. researchgate.net These computational SAR studies are vital for optimizing the lead compounds to improve their potency and selectivity. acs.orgacs.org

Prediction of Molecular Descriptors and Pharmacokinetic Properties

Computational tools are widely used to predict molecular descriptors and pharmacokinetic properties of drug candidates, a process often referred to as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. nih.govugm.ac.id For dihydroquinazoline derivatives, various physicochemical descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors are calculated to assess their "drug-likeness" according to Lipinski's rule of five. rsc.orgresearchgate.net

Online tools and software are employed to predict properties like blood-brain barrier (BBB) penetration and potential inhibition of P-glycoprotein. sciepub.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby increasing the likelihood of their success in later stages of development. nih.govmdpi.com

Table 3: Commonly Predicted Molecular Descriptors and Pharmacokinetic Properties

| Descriptor/Property | Importance in Drug Design |

|---|---|

| Molecular Weight | Affects absorption and distribution. |

| LogP (Octanol-water partition coefficient) | Indicates lipophilicity, which influences membrane permeability and solubility. |

| Hydrogen Bond Donors | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | Affects solubility and binding to targets. |

| Molar Refractivity | Related to molecular volume and polarizability. |

| Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system. |

This table is generated based on data from multiple sources. researchgate.netsciepub.comigi-global.com

Pre Clinical Biological Activity Profiling of 6,8 Dimethyl 1,2 Dihydroquinazoline Derivatives

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The quinazoline (B50416) scaffold is a significant pharmacophore in the development of new antimicrobial agents. Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly influence their antibacterial and antifungal efficacy. nih.gov The presence of halogen atoms, such as bromine or iodine, at the 6 and 8 positions has been a key area of investigation. nih.gov

Inhibition of Bacterial Strains (Gram-positive, Gram-negative)

Derivatives of the quinazoline and dihydroquinazolinone core have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Research into a series of novel dihydroquinazolinone analogs (4a-f) revealed moderate to weak antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.25 to >2 mg/mL. jmchemsci.comjmchemsci.com These compounds were generally more effective against Gram-positive strains than Gram-negative ones. jmchemsci.com Specifically, compound 4d showed remarkable activity against the Gram-positive bacteria Bacillus subtilis and Lactobacillus rhamnosus with a MIC of 0.25 mg/mL. jmchemsci.com Compounds 4d and 4e also displayed inhibitory effects against the Gram-negative strain Pseudomonas aeruginosa at the same concentration. jmchemsci.comjmchemsci.com

In another study, 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and evaluated. One of the most potent compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa , exhibited significant in vitro antimicrobial activity with MICs of 1.56 µg/ml against E. coli and L. monocytogenes. researchgate.net

Furthermore, 6-methyl-3-phenyl-4(3H)-quinazolinone analogues were tested, showing greater activity against Gram-positive bacteria like S. aureus and B. subtilis compared to Gram-negative E. coli. tandfonline.com This suggests that methyl substitution, a feature of the target compound of this article, can be favorable for antibacterial action.

Table 1: Antibacterial Activity of Dihydroquinazolinone Analogs This table is interactive. You can sort and filter the data.

| Compound ID | Bacterial Strain | Type | MIC (mg/mL) | Source |

|---|---|---|---|---|

| 4d | Bacillus subtilis | Gram-positive | 0.25 | jmchemsci.com |

| 4d | Lactobacillus rhamnosus | Gram-positive | 0.25 | jmchemsci.com |

| 4d | Pseudomonas aeruginosa | Gram-negative | 0.25 | jmchemsci.comjmchemsci.com |

| 4e | Pseudomonas aeruginosa | Gram-negative | 0.25 | jmchemsci.comjmchemsci.com |

Antifungal Efficacy against Fungal Strains

The antifungal potential of quinazoline derivatives has also been a subject of investigation. A series of synthesized dihydroquinazolinone analogs (4a-f) demonstrated moderate to weak activity against the fungal strain Candida albicans. jmchemsci.comjmchemsci.com

Studies on 6,8-dibromo-4(3H)quinazolinone derivatives showed that some compounds possess potent antifungal properties. For instance, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc was highly effective against C. albicans and A. flavus, with MIC values of 0.78 and 0.097 µg/ml, respectively. researchgate.net Additionally, other 6,8-disubstituted analogs, such as the 6,8-dichloro and 6,8-dibromo derivatives of 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one, were identified as potent antifungal agents. nih.gov

In a separate study, several 6-methyl-3-phenyl-4(3H)-quinazolinone analogues (compounds 1, 5, 9, 13, 14, 15, and 19) were active against C. albicans, with MIC values ranging from 64 to 256 µg/mL. tandfonline.com

Table 2: Antifungal Activity of Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Dihydroquinazolinone analogs (4a-f) | Candida albicans | Moderate to weak | jmchemsci.comjmchemsci.com |

| 6,8-dibromo-4(3H)quinazolinone deriv. (VIIc) | Candida albicans | 0.78 µg/mL | researchgate.net |

| 6,8-dibromo-4(3H)quinazolinone deriv. (VIIc) | Aspergillus flavus | 0.097 µg/mL | researchgate.net |

| 6-methyl-3-phenyl-4(3H)-quinazolinone deriv. | Candida albicans | 64-256 µg/mL | tandfonline.com |

Enzyme Inhibition Studies

α-Glucosidase and α-Amylase Inhibition

A series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides and their mixed 6,8-dihalogenated derivatives were evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. nih.govnih.govresearchgate.net

The 6-bromo-2-phenyl substituted derivative (3a) and its corresponding 6-bromo-8-iodo-2-phenyl-substituted analog (3i) showed strong dual inhibitory activity against both α-glucosidase (IC₅₀ = 1.08 µM and 1.01 µM, respectively) and α-amylase (IC₅₀ = 5.33 µM and 1.18 µM, respectively). nih.govnih.gov Their potency against both enzymes was notably higher than the standard drug, acarbose. nih.govnih.gov

Substitution patterns significantly influenced activity. The 6-iodo-2-(4-fluorophenyl)-substituted derivative (3f) was a particularly strong inhibitor of α-amylase (IC₅₀ = 0.64 µM) and also had a significant inhibitory effect on α-glucosidase (IC₅₀ = 9.27 µM). nih.govnih.gov In contrast, a derivative with a 2-(4-methoxyphenyl) group (3l) showed increased inhibition of α-glucosidase (IC₅₀ = 1.04 µM) but was much less active against α-amylase (IC₅₀ = 54.18 µM). nih.gov

Table 3: α-Glucosidase and α-Amylase Inhibition by 1,2-Dihydroquinazoline 3-Oxide Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Substituents | Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3i | 6-Bromo-8-iodo-2-phenyl | α-Glucosidase | 1.01 ± 0.05 | nih.gov |

| 3i | 6-Bromo-8-iodo-2-phenyl | α-Amylase | 1.18 ± 0.06 | nih.gov |

| 3a | 6-Bromo-2-phenyl | α-Glucosidase | 1.08 ± 0.02 | nih.gov |

| 3a | 6-Bromo-2-phenyl | α-Amylase | 5.33 ± 0.01 | nih.gov |

| 3f | 6-Iodo-2-(4-fluorophenyl) | α-Glucosidase | 9.27 ± 0.02 | nih.gov |

| 3f | 6-Iodo-2-(4-fluorophenyl) | α-Amylase | 0.64 ± 0.01 | nih.govnih.gov |

| 3l | 6-Bromo-8-iodo-2-(4-methoxyphenyl) | α-Glucosidase | 1.04 ± 0.03 | nih.gov |

| 3l | 6-Bromo-8-iodo-2-(4-methoxyphenyl) | α-Amylase | 54.18 ± 0.01 | nih.gov |

| Acarbose (Std.) | - | α-Glucosidase | 4.40 ± 0.05 | nih.gov |

| Acarbose (Std.) | - | α-Amylase | 2.92 ± 0.02 | nih.gov |

Cholinesterase (AChE, BuChE) Inhibition

Various dihydroquinazoline (B8668462) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. A study of 3,4-dihydroquinazoline derivatives found that most compounds were weak AChE inhibitors but potent BuChE inhibitors. nih.gov Compounds 8b and 8d from this series were the most active against BuChE, with exceptionally low IC₅₀ values of 45 nM and 62 nM, respectively, showing high selectivity for BuChE over AChE. nih.gov

In another study, 2,3-dihydroquinazolin-4(1H)-one derivatives , including 6,8-dibromo substituted compounds, were evaluated. The bromo-substituted derivatives were generally more active than their unsubstituted counterparts. doaj.org Compound 4c (6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one) showed dual inhibition with an IC₅₀ of 3.7 µM for AChE and 13.7 µM for BuChE, highlighting it as a potential lead compound. doaj.org

Tyrosine Kinase Inhibition (e.g., EGFR)

The quinazoline scaffold is central to many potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov While specific data for 6,8-dimethyl-1,2-dihydroquinazoline is not available, research on related anilinoquinazolines provides valuable SAR insights.

Studies on 6-substituted-4-anilinoquinazoline derivatives have shown that modifications at the 6-position are critical for potent EGFR inhibition. mdpi.com For example, a derivative with an alkynyl group at this position had an IC₅₀ of 14.1 nM, surpassing the reference drug gefitinib. mdpi.com Another series of 6-arylureido-4-anilinoquinazolines also yielded potent inhibitors. nih.gov

A series of novel morpholin-3-one-fused quinazoline derivatives were synthesized and evaluated as EGFR tyrosine kinase inhibitors, with nineteen compounds showing significant activity (IC₅₀ < 1 µM). researchgate.net Compound a8 from this series was the most potent against wild-type EGFR, with an IC₅₀ of 53.1 nM. researchgate.net Other research on 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide derivatives also identified potent EGFR inhibitors, with compound 6d showing an IC₅₀ value of 0.77 µM. jst.go.jp These findings underscore the versatility of the quinazoline ring system in designing effective enzyme inhibitors.

Table 4: EGFR Tyrosine Kinase Inhibition by Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Target | IC₅₀ | Source |

|---|---|---|---|---|

| Morpholin-3-one-fused quinazolines | Compound a8 | EGFRwt | 53.1 nM | researchgate.net |

| Quinazolinone derivatives | Compound 6d | EGFR | 0.77 µM | jst.go.jp |

| 6-substituted-4-anilinoquinazolines | 6-alkynyl derivative | EGFR | 14.1 nM | mdpi.com |

| 6-Arylureido-4-anilinoquinazolines | Compound 7i | A549 cell line | 2.25 µM | nih.gov |

Inhibition of Phosphorylation and Dephosphorylation Processes

Derivatives of the quinazoline scaffold have been identified as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that involve phosphorylation. ekb.eg Specifically, certain fused tricyclic quinazoline analogues have demonstrated remarkable inhibitory activity against the tyrosine kinase function of the epidermal growth factor receptor (EGFR). acs.org

One of the most potent compounds, a linear imidazo[4,5-g]quinazoline, exhibited an IC50 of 0.008 nM, indicating extremely effective inhibition of phosphorylation. acs.org Other related structures, such as linear pyrazoloquinazolines and a pyrroloquinazoline, also showed significant, albeit slightly lower, potency with IC50 values of 0.34 nM, 0.44 nM, and 0.44 nM, respectively. acs.org These findings highlight the potential of this chemical class to modulate cellular processes by interfering with phosphorylation. acs.org The inhibitory activity of these compounds is often linked to their ability to competitively bind to the ATP site of the kinase, thereby blocking the transfer of phosphate (B84403) groups. acs.org

Anticancer and Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF-7, A549, HepG-2, HT-29)

The anticancer potential of this compound derivatives has been extensively studied against a variety of human cancer cell lines.

In Vitro Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of these compounds on several cancer cell lines. For instance, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides and their mixed 6,8-dihalogenated derivatives were evaluated for their cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. mdpi.com These compounds exhibited moderate cytotoxicity, with IC50 values ranging from 10.38 to 25.48 µM for MCF-7 and 11.39 to 20.00 µM for A549 cell lines. mdpi.com

Furthermore, coordination with copper(II) has been shown to enhance the cytotoxic effects of quinazolinone Schiff base derivatives against both MCF-7 and A549 cell lines. mdpi.com While the ligands themselves were inactive, the copper complexes displayed high cytotoxicity with IC50 values in the low micromolar range. mdpi.com This suggests that metallation can be a viable strategy to improve the anticancer properties of this class of compounds.

Some derivatives have shown selective cytotoxicity. For example, certain compounds demonstrated potent inhibitory effects on the growth of most tested tumor cell lines, with particular selectivity towards the renal cancer cell line A498. ekb.eg

Anti-proliferative Effects

The anti-proliferative activity of quinazoline derivatives has been a major focus of research. These compounds can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of key enzymes like EGFR. mdpi.com For example, a hybrid chalcone-quinazoline derivative was found to inhibit the proliferation of cancer cell lines in the micromolar range and also demonstrated in vivo tumor growth inhibition in animal models. mdpi.com

Some quinazoline derivatives have shown outstanding anti-proliferative activity against several cancer cell lines. mdpi.com For instance, one derivative was found to be a multi-kinase inhibitor with effective cellular anti-proliferative activity. mdpi.com The anti-proliferative activity of certain diarylamide-substituted-4-anilinoquinazolines was assessed against HT-29 and MCF-7 cell lines, with some compounds displaying high activity with IC50 values of 0.13 µM and 0.56 µM against HT-29 and MCF-7, respectively. mdpi.com

| Compound Type | Cell Line | Activity (IC50) | Reference |

| 6,8-dihalogenated 1,2-dihydroquinazoline-3-oxides | MCF-7 | 10.38 - 25.48 µM | mdpi.com |

| 6,8-dihalogenated 1,2-dihydroquinazoline-3-oxides | A549 | 11.39 - 20.00 µM | mdpi.com |

| Diarylamide-substituted-4-anilinoquinazoline | HT-29 | 0.13 µM | mdpi.com |

| Diarylamide-substituted-4-anilinoquinazoline | MCF-7 | 0.56 µM | mdpi.com |

| 3-methyl-quinazolinone derivative | A549, PC-3, SMMC-7721 | Potent | mdpi.com |

| 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivative | MCF-7 | 2.09 µM | mdpi.com |

| 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivative | HepG2 | 2.08 µM | mdpi.com |

Anti-inflammatory Activity (Pre-clinical Models)

Quinazoline derivatives have demonstrated significant anti-inflammatory properties in various pre-clinical models. researchgate.netjst.go.jpacgpubs.orgmdpi.com The anti-inflammatory effect is often attributed to the inhibition of inflammatory mediators. biomedpharmajournal.org For example, newly synthesized 2-methyl-3-amino-4(3H)-quinazolinone and its Schiff base derivatives exhibited anti-inflammatory activity, with edema inhibition ranging from 16.3% to 36.3%. acgpubs.org

In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, some novel benzoxazinone (B8607429) and quinazolinone candidates showed significant anti-inflammatory activity, comparable to the standard drug indomethacin. jst.go.jp Similarly, hydrazone derivatives of quinazolines have also been reported to possess notable anti-inflammatory effects. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of prostaglandins, which are key inflammatory mediators. biomedpharmajournal.org

Antioxidant Activity Investigations

Several studies have investigated the antioxidant potential of this compound derivatives. mdpi.com The antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.orgresearchgate.net

For instance, a series of quinazolin-4(3H)-ones were synthesized and their antioxidant properties were evaluated. sapub.org The results indicated that some of the synthesized compounds were effective antioxidants. sapub.org It has been observed that brominated quinazolinone derivatives exhibit better antioxidant activity than their unsubstituted counterparts. researchgate.net Specifically, a 6,8-dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one derivative showed the highest scavenger activity among the tested compounds. researchgate.net

The coordination of copper(II) to quinazolinone Schiff base ligands was also found to enhance their DPPH free radical scavenging efficiency compared to the free ligands. mdpi.com This suggests that the presence of a metal center can positively influence the antioxidant capacity of these molecules.

Antimycobacterial Activity

Derivatives of the 1,2-dihydroquinazoline scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govscispace.comresearchgate.net In vitro studies have evaluated the minimum inhibitory concentration (MIC) of these compounds against various strains of M. tuberculosis.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their antimycobacterial activity. nih.gov Two compounds with di-substituted aryl moieties (containing halogens) at the 2-position of the quinazoline scaffold were the most active against the H37Rv strain of M. tuberculosis, with a MIC value of 2 µg/mL. nih.gov Another compound, featuring an imidazole (B134444) ring at the 2-position, also demonstrated significant inhibitory action against both the susceptible H37Rv strain and multi-drug resistant (MDR) strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively. nih.gov

Furthermore, converting the oxo group at position 4 to a thioxo group has been shown to generally increase the antimycobacterial activity of quinazoline derivatives. researchgate.net For example, 6-chloro substituted 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones were found to be active against mycobacteria. scispace.com

| Compound Series | Strain | Activity (MIC) | Reference |

| 2,3-dihydroquinazolin-4(1H)-ones (di-haloaryl substituted) | M. tuberculosis H37Rv | 2 µg/mL | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one (imidazole substituted) | M. tuberculosis H37Rv | 4 µg/mL | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one (imidazole substituted) | MDR M. tuberculosis | 16 µg/mL | nih.gov |

| 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | M. avium, M. kansasii | Higher than isoniazid | scispace.com |

Anti-amyloid Aggregation Modulation

Derivatives of 1,2-dihydroquinazoline have been investigated for their potential to modulate the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. rsc.orgrsc.org The aggregation of Aβ peptides, particularly Aβ1–40 and Aβ1–42, into soluble oligomers and larger fibrils is considered a central event in the disease's progression, with the oligomeric forms being identified as the most neurotoxic species. rsc.org

Research into a series of 2-aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-ones has demonstrated notable inhibitory activity against the self-induced aggregation of Aβ. rsc.org These compounds were designed based on their structural similarity to known Aβ aggregation inhibitors, which often feature two aromatic groups separated by a suitable backbone. rsc.org In evaluation studies, most of the tested quinazolinone derivatives displayed inhibitory activities that were comparable to or even surpassed those of the reference compounds, curcumin (B1669340) and myricetin. rsc.org

The study highlights the potential of the 1,2-dihydroquinazoline scaffold as a basis for developing disease-modifying agents for Alzheimer's disease by targeting the process of amyloid plaque formation. rsc.org

Table 1: Inhibitory Activity of 2-Aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-one Derivatives on β-Amyloid Aggregation

| Compound Series | Target | Observed Activity | Reference Compounds |

| 2-Aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-ones | Self-induced Aβ Aggregation | Most compounds showed inhibitory activity comparable or higher than references. | Curcumin, Myricetin |

Insecticidal Activity (Agrochemical Context)

The quinazoline scaffold is a recognized pharmacophore in the development of new agrochemicals, with certain derivatives exhibiting significant insecticidal properties. mdpi.comdntb.gov.ua Research has focused on various substituted dihydroquinazoline derivatives, evaluating their efficacy against different insect pests.

A series of 2-aryl-1,2-dihydroquinazolin-4-one derivatives were synthesized and assessed for their larvicidal activity against Anopheles arabiensis, a primary vector for malaria. mdpi.com Furthermore, studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have shown moderate to high insecticidal effects against the Oriental armyworm (Mythimna separata). researchgate.net For instance, the compound 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one demonstrated 80% mortality at a concentration of 5 µg/mL against this pest. researchgate.net These findings identify 2,3-dihydroquinazolin-4(1H)-ones as a promising class of insecticides for agricultural applications. mdpi.com

Table 2: Insecticidal Activity of Dihydroquinazoline Derivatives

| Compound Class | Derivative | Target Pest | Efficacy |

| 2-Aryl-1,2-dihydroquinazolin-4-ones | Not specified | Anopheles arabiensis (larvae) | Identified as a novel class of larvicidal agents. |

| 2,3-Dihydroquinazolin-4(1H)-ones | 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one | Mythimna separata | 80% mortality at 5 µg/mL. researchgate.net |

Photosynthesis Inhibitory Activity

Certain derivatives of dihydroquinazoline have been identified as potent inhibitors of photosynthesis, a mode of action relevant for herbicides in an agrochemical context. nih.govresearchgate.net Studies involving a series of 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones revealed that most of the synthesized compounds possessed photosynthesis-inhibiting activity. nih.govscispace.comresearchgate.net

The primary method for evaluating this activity was by measuring the inhibition of the oxygen evolution rate in spinach chloroplasts. nih.govscispace.com Among the tested compounds, the 6-chloro substituted derivatives were particularly effective. Specifically, 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thione and its 3'-chloro- and 3',4'-dichloro analogs were found to be the most potent inhibitors of the oxygen evolution rate. nih.govresearchgate.netscispace.com This line of research suggests that the dihydroquinazoline-4(3H)-thione scaffold is a promising starting point for the development of new herbicides that target photosynthetic processes.

Table 3: Photosynthesis Inhibitory Activity of Dihydroquinazoline-4(3H)-thione Derivatives

| Compound Class | Most Effective Derivatives | Bioassay System | Activity |

| 2,2-Dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones | 6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its 3´-chloro- and 3´,4´-dichloro analogs. nih.govscispace.com | Spinach Chloroplasts | Highest inhibition of oxygen evolution rate. nih.govscispace.com |

| 2-Methyl-3-phenylquinazoline-4(3H)-thiones | Most compounds showed activity. | Spinach Chloroplasts | Photosynthesis-inhibiting activity observed. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.